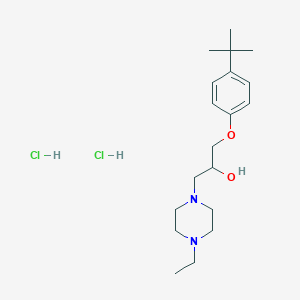
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, commonly known as tert-butylphenoxyethylpiperazine (TBPEP), is a compound that has been extensively studied for its potential as a therapeutic agent. It is a selective beta-adrenergic receptor agonist and has been investigated for its potential use in treating various medical conditions.
Mechanism of Action
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is a selective beta-adrenergic receptor agonist, which means that it binds specifically to beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels, and are involved in regulating various physiological processes, such as heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects. It increases heart rate and cardiac output, which can help to improve blood flow and oxygen delivery to tissues. It also causes bronchodilation, which can help to improve airflow in the lungs. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in treating respiratory diseases.
Advantages and Limitations for Lab Experiments
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available, and its mechanism of action is well understood. However, it also has some limitations, such as its potential for off-target effects and its relatively short half-life.
Future Directions
There are a number of potential future directions for research on 1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is its potential use in treating respiratory diseases, such as asthma and COPD. Another area of interest is its potential use in treating cardiovascular diseases, such as heart failure and hypertension. Additionally, there is interest in developing new derivatives of 1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride that may have improved pharmacological properties.
Synthesis Methods
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride can be synthesized through a multi-step process involving the reaction of tert-butylphenol with epichlorohydrin, followed by the reaction of the resulting product with 4-ethylpiperazine. The final product is obtained through a series of purification steps and is typically obtained as a dihydrochloride salt.
Scientific Research Applications
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential as a therapeutic agent in various medical conditions. It has been investigated for its potential use in treating cardiovascular diseases, such as hypertension and heart failure, as well as respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.2ClH/c1-5-20-10-12-21(13-11-20)14-17(22)15-23-18-8-6-16(7-9-18)19(2,3)4;;/h6-9,17,22H,5,10-15H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPNFRQWLOCNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142112.png)
![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)
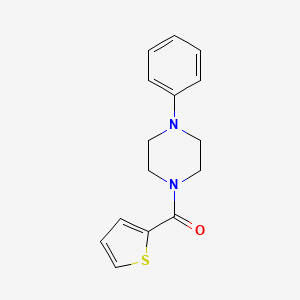
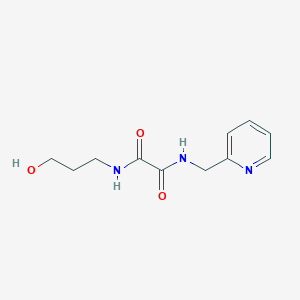
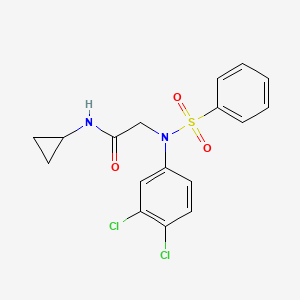
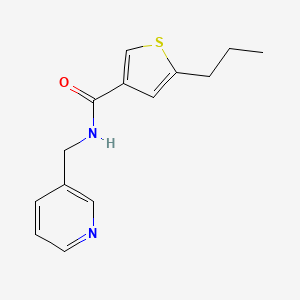
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)